Thalidomide-O-C4-azide
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Overview
Description
Thalidomide-O-C4-azide is a complex organic compound that features both azido and isoindole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C4-azide typically involves multiple steps:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Introduction of the Piperidinyl Group: This step may involve the use of piperidine derivatives under controlled conditions.
Attachment of the Azidobutoxy Group: This is usually done through nucleophilic substitution reactions where an azide group is introduced to a butoxy precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products
Oxidation: Nitrene intermediates.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The azido group allows for bioconjugation reactions, useful in labeling and tracking biomolecules.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application:
Bioconjugation: The azido group reacts with alkynes to form stable triazole linkages.
Drug Development: Interaction with biological targets, potentially involving the formation of covalent bonds with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Azidobutoxyphthalimide: Similar structure but lacks the piperidinyl group.
2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione: Similar structure but lacks the azidobutoxy group.
Uniqueness
Functional Group Diversity: The presence of both azido and isoindole groups makes it unique.
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including click chemistry, sets it apart from similar compounds.
Properties
IUPAC Name |
4-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c18-21-19-8-1-2-9-27-12-5-3-4-10-14(12)17(26)22(16(10)25)11-6-7-13(23)20-15(11)24/h3-5,11H,1-2,6-9H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWLTFCLOFNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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